Cas no 2380862-40-6 (3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-, is a chiral bicyclic compound featuring a rigid azabicyclo[3.2.1]octane scaffold with a hydroxyl group at the 6-position. The (1R,5R,6R)-stereochemistry imparts distinct spatial orientation, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its constrained ring structure enhances stereochemical control in reactions, while the hydroxyl group offers a versatile handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents and chiral ligands for catalysis. High enantiopurity and structural rigidity contribute to its utility in precision chemical synthesis.
3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- structure
2380862-40-6 structure
商品名:3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-
CAS番号:2380862-40-6
MF:C7H13NO
メガワット:127.184221982956
CID:5306481

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-
    • インチ: 1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m1/s1
    • InChIKey: HEZQDMDQUVBDOA-FSDSQADBSA-N
    • ほほえんだ: [C@@]12([H])C[C@@]([H])([C@H](O)C1)CNC2

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1219178-250MG
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
250mg
$790 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7428-1g
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 97%
1g
¥8448.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7428-1.0g
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 97%
1.0g
¥8448.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7428-250mg
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 97%
250mg
¥4224.0 2024-04-22
eNovation Chemicals LLC
Y1219178-5g
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
5g
$4765 2025-02-19
eNovation Chemicals LLC
Y1219178-1G
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
1g
$1585 2024-05-23
eNovation Chemicals LLC
Y1219178-100mg
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
100mg
$475 2024-05-23
eNovation Chemicals LLC
Y1219178-500MG
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
500mg
$1110 2024-05-23
eNovation Chemicals LLC
Y1219178-5G
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 95%
5g
$4765 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7428-100mg
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol
2380862-40-6 97%
100mg
¥2534.0 2024-04-22

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- 関連文献

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-に関する追加情報

Introduction to 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- (CAS No: 2380862-40-6)

3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-, identified by its Chemical Abstracts Service (CAS) number 2380862-40-6, is a complex organic compound with a distinctive bicyclic structure featuring an azacycloalkane core. This compound has garnered significant attention in the field of medicinal chemistry due to its unique stereochemistry and potential biological activities. The presence of a nitrogen atom within the bicyclic framework introduces a high degree of conformational flexibility, which is often exploited in the design of bioactive molecules.

The molecular structure of 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- consists of a seven-membered azabicycloalkane ring fused to a six-membered cyclohexane ring. The specific stereochemistry at the (1R,5R,6R) positions is critical for its biological properties and has been carefully characterized through spectroscopic and crystallographic methods. This precise stereochemical configuration not only influences the compound's solubility and metabolic stability but also plays a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in the development of azabicycloalkanes as pharmacophores due to their ability to mimic natural amino acid scaffolds while offering enhanced binding affinity and selectivity. The compound 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- is no exception and has been explored in various preclinical studies for its potential therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in drug discovery pipelines.

One of the most compelling aspects of 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- is its potential as a scaffold for developing novel therapeutics. Researchers have leveraged its conformational flexibility to design derivatives with enhanced pharmacological properties. For instance, modifications at the (1R,5R,6R) positions have been shown to influence receptor binding affinity and reduce off-target effects. These findings highlight the compound's versatility and its suitability for structure-based drug design.

The synthesis of 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- presents both challenges and opportunities for synthetic chemists. The construction of the azabicycloalkane core requires precise control over reaction conditions to ensure high yield and enantioselectivity. Advances in catalytic methods and asymmetric synthesis have made it possible to access complex stereocenters with increasing efficiency. These advancements not only facilitate the production of 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- but also pave the way for the synthesis of more intricate derivatives.

Recent studies have demonstrated the potential of 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)- in modulating various biological pathways. Its structural motif has been found to interact with enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. Preliminary pharmacological data suggest that this compound exhibits promising activity in preclinical models, making it a valuable candidate for further therapeutic development.

The role of stereochemistry in determining biological activity cannot be overstated when discussing compounds like 3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-. The specific arrangement of substituents at the (1R,5R,6R) positions dictates how the molecule interacts with biological targets at the molecular level. This underscores the importance of high-resolution structural characterization and computational modeling in understanding and optimizing the pharmacological properties of such compounds.

In conclusion, 3-Azabicyclo[3.2.1]octan-6-ol, (CAS No: 2380862-40-6), represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications。 Further research is warranted to fully elucidate its biological activities and explore its potential as a lead compound for drug development。 The continued exploration of this class of compounds will undoubtedly contribute to the discovery of novel therapeutics that address unmet medical needs。

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Amadis Chemical Company Limited
(CAS:2380862-40-6)3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-
A949925
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):318.0/529.0/741.0/1059.0